molecular formula C10H18Cl2N4 B6216444 1-[1-(pyrimidin-4-yl)piperidin-4-yl]methanamine dihydrochloride CAS No. 2742652-36-2

1-[1-(pyrimidin-4-yl)piperidin-4-yl]methanamine dihydrochloride

Cat. No.: B6216444
CAS No.: 2742652-36-2
M. Wt: 265.18 g/mol
InChI Key: XXLRYGWETKTKPG-UHFFFAOYSA-N
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Description

1-[1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C10H16N4·2HCl It is a derivative of piperidine and pyrimidine, which are both significant in medicinal chemistry due to their biological activities

Preparation Methods

The synthesis of 1-[1-(pyrimidin-4-yl)piperidin-4-yl]methanamine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Pyrimidine Group: The pyrimidine group is introduced through a nucleophilic substitution reaction.

    Formation of the Methanamine Group: The methanamine group is added via reductive amination.

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-[1-(pyrimidin-4-yl)piperidin-4-yl]methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[1-(pyrimidin-4-yl)piperidin-4-yl]methanamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(pyrimidin-4-yl)piperidin-4-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[1-(pyrimidin-4-yl)piperidin-4-yl]methanamine dihydrochloride can be compared with other similar compounds, such as:

    1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride: This compound has a similar structure but with a different position of the pyrimidine group.

    4-(Piperidin-4-yl)phenyl)methanol hydrochloride: This compound has a phenyl group instead of a pyrimidine group.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

2742652-36-2

Molecular Formula

C10H18Cl2N4

Molecular Weight

265.18 g/mol

IUPAC Name

(1-pyrimidin-4-ylpiperidin-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C10H16N4.2ClH/c11-7-9-2-5-14(6-3-9)10-1-4-12-8-13-10;;/h1,4,8-9H,2-3,5-7,11H2;2*1H

InChI Key

XXLRYGWETKTKPG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN)C2=NC=NC=C2.Cl.Cl

Purity

95

Origin of Product

United States

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